DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves the reaction of benzoyl chloride with DL-arginine, followed by the addition of 2-naphthylamine. The reaction is typically carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various medical conditions.
Industry: Utilized in the development of biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Nα-Benzoyl-L-arginine-2-naphthylamide hydrochloride
- Nα-Benzoyl-D-arginine-2-naphthylamide hydrochloride
- Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride
Uniqueness
DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride is unique due to its specific structural features, which confer distinct biochemical properties. Its combination of benzamido, guanidino, and naphthyl groups allows for versatile interactions with various molecular targets, making it a valuable tool in biochemical research .
Biological Activity
DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride, also known as compound CID 102503, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C23H26ClN5O2
- Molecular Weight : 445.94 g/mol
- CAS Number : 18905-73-2
The compound features a naphthyl group, which is significant for its biological activity, particularly in interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain proteases, which play critical roles in cellular signaling and disease progression.
- Modulation of Cell Signaling Pathways : By affecting pathways such as those involving mitogen-activated protein kinases (MAPKs), it can alter cellular responses to various stimuli.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies and Research Findings
Several case studies have highlighted the efficacy and safety profile of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 10 to 20 µM. The mechanism involved disruption of microtubule dynamics and induction of apoptosis .
- Antiviral Studies : Research indicated that this compound displayed inhibitory activity against viral replication, particularly in models infected with dengue virus serotype 2. The compound was found to act at an early stage of the viral lifecycle .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) revealed that the compound is well absorbed with a favorable pharmacokinetic profile, suggesting potential for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRKDJZQIGWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301349030 | |
Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913-04-2, 198555-19-0 | |
Record name | N-α-Benzoyl-DL-arginine-2-naphthylamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000913042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 913-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-2-Benzamido-5-guanidino-N-2-naphthylvaleramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-benzamido-5-guanidino-N-2-naphthylvaleramide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.833 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 198555-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper mentions "BANAase" activity in castor bean endosperm. What is the significance of studying enzymes that hydrolyze DL-BANA in this context?
A1: The study investigates the changes in various enzyme activities during castor bean germination to understand their roles in storage protein mobilization and endosperm senescence. DL-BANA serves as a model substrate for enzymes exhibiting "BANAase" activity, which refers to their ability to hydrolyze the amide bond in DL-BANA. The researchers observed that "BANAase" activity appears in the endosperm around day 2-3 of germination and peaks around day 5-6 []. This timeframe coincides with the later stages of storage protein depletion and the onset of senescence. Therefore, studying enzymes with "BANAase" activity provides insights into the biochemical processes occurring during these later stages of germination, potentially shedding light on protein turnover mechanisms and senescence regulation in castor bean endosperm.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.